molecular formula C7H8IN B1348545 5-Iodo-2-methylaniline CAS No. 83863-33-6

5-Iodo-2-methylaniline

Cat. No. B1348545
CAS RN: 83863-33-6
M. Wt: 233.05 g/mol
InChI Key: IOEHXNCBPIBDBZ-UHFFFAOYSA-N
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Description

5-Iodo-2-methylaniline is a chemical compound that is structurally related to aniline derivatives, which are characterized by an amino group attached to a benzene ring that is further substituted with various functional groups. Although the provided papers do not directly discuss 5-Iodo-2-methylaniline, they provide insights into similar compounds that can help infer the properties and reactivity of 5-Iodo-2-methylaniline.

Synthesis Analysis

The synthesis of iodinated aniline derivatives can be complex, involving multiple steps and optimization of reaction conditions. For instance, the synthesis of 2,6-diiodo-4-methylaniline was achieved by dissolving 4-methylaniline in acetic acid and adding KI-KIO3 under specific conditions, yielding a 75% product . This suggests that similar conditions could potentially be applied to synthesize 5-Iodo-2-methylaniline, with adjustments to the starting materials and reaction parameters.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-methyl-5-nitroaniline salts, has been determined using single-crystal X-ray diffraction, revealing important hydrogen-bonding patterns and interactions between molecules . These findings can be extrapolated to 5-Iodo-2-methylaniline, suggesting that it may also form specific intermolecular interactions, which could influence its crystalline structure and properties.

Chemical Reactions Analysis

The reactivity of aniline derivatives can be influenced by the substituents on the benzene ring. For example, the reaction of 5-methyl-1,3,4-thiadiazoline-2-thione with molecular iodine leads to the formation of a complex salt . This indicates that 5-Iodo-2-methylaniline could also participate in reactions with electrophiles due to the presence of the electron-donating amino group and the electron-withdrawing iodine substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure. For instance, the presence of a nitro group in 2-methyl-5-nitroaniline derivatives significantly affects their antimicrobial activity . Similarly, the iodine substituent in 5-Iodo-2-methylaniline is likely to influence its density, solubility, and reactivity. The antimicrobial activity of related compounds suggests potential biological applications for 5-Iodo-2-methylaniline .

Relevant Case Studies

Case studies involving similar compounds provide insights into the potential applications of 5-Iodo-2-methylaniline. For example, the study of 2-methyl-5-nitroaniline derivatives revealed structure-activity relationships that could be relevant for designing new antimicrobial agents . Additionally, the structural analysis of 2-methyl-5-nitroaniline salts offers a comparative approach to understanding the intermolecular interactions that could be present in 5-Iodo-2-methylaniline .

Scientific Research Applications

Molecular Complex Formation and Color Modulation

5-Iodo-2-methylaniline has been utilized in the study of molecular complexes, demonstrating the ability to modulate color through molecular disorder and proton transfer. In a research study, vividly red crystals were obtained by forming molecular complexes with dinitrobenzoic acids, where molecular disorder and proton transfer played a significant role in color modulation. The study highlighted how molecular complexes that undergo proton transfer can result in color changes, contributing to the field of molecular materials science and potentially informing the development of color-changing materials (Jones, Wilson, & Thomas, 2014).

Synthesis of Iodo Substituent Aniline Complexes

Research into the synthesis of iodo-substituted aniline complexes has identified 5-Iodo-2-methylaniline as a precursor in the production of various chemical compounds. One study optimized the conditions for synthesizing 2,6-diiodo-4-methylaniline, demonstrating the potential for widespread application in creating iodo substituent aniline complexes. This research offers a foundation for further exploration of iodo-aniline derivatives in chemical synthesis, providing a cost-effective and straightforward methodology (Xiao-yan, 2011).

Insight into Halogen Bonding

A study investigating the halogen bonding interactions of a compound with 5-iodo-2-methylaniline as a component provided insights into the binding modes of ligands to protein targets. Through a combination of X-ray crystallography, DFT calculations, and molecular docking, the research revealed the significance of intermolecular hydrogen and halogen bonding in the compound's activity. This study not only elucidates the structural and electronic factors contributing to halogen bonding but also supports the potential optimization of such compounds for enhanced biological activity (He et al., 2020).

Development of Multimodal Agents for Tumor Imaging and Therapy

In the realm of medical research, 5-Iodo-2-methylaniline derivatives have been explored for their application in tumor imaging and photodynamic therapy. A study demonstrated the synthesis and utility of an iodo-photosensitizer derived from chlorophyll-a for tumor cure, fluorescence imaging, and PET imaging. This work underscores the potential of using such compounds in a "see and treat" approach, combining diagnostic imaging with therapeutic action, thereby opening new avenues for cancer treatment (Pandey et al., 2005).

Safety And Hazards

5-Iodo-2-methylaniline is classified as toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

5-iodo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEHXNCBPIBDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232753
Record name 5-Iodo-o-toluidine
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Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylaniline

CAS RN

83863-33-6
Record name 5-Iodo-2-methylaniline
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Record name 5-Iodo-o-toluidine
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Record name 5-Iodo-o-toluidine
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Record name 5-iodo-o-toluidine
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Record name 5-Iodo-o-toluidine
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Synthesis routes and methods

Procedure details

To a solution of 4-iodo-1-methyl-2-nitro-benzene (25.0 g, 107 mmol) in 300 mL of ethanol was added sulfided platinum (3.00 g) and ammonium formate (20.3 g, 321 mmol). The mixture was heated to reflux for 12 h and then cooled to 22° C., filtered through Celite® and concentrated in vacuo. The resulting residue was diluted with H2O (300 mL) and extracted with 3×200 mL CH2Cl2. The organic fractions were combined, washed with brine, dried over Na2SO4 and concentrated in vacuo to give b (21.1 g, 95%): MS m/z=234 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Terentjeva, D Muceniece, V Lusis - Chemistry of Heterocyclic …, 2014 - Springer
… We have found that reaction of compounds 9b,d,e with 5-iodo-2-methylaniline in absolute ethanol occurs quite slowly and full conversion is not achieved, even when refluxed for 48 h (…
Number of citations: 3 link.springer.com
K Shinzawa, D Kageta, RJ Nash, GWJ Fleet, T Imahori… - Tetrahedron, 2021 - Elsevier
… 5-Iodo-2-methylaniline 24 (1.66 g, 7.1 mmol) was added to the solution of the crude nitroso product 19 in acetic acid-EtOAc (2:1, 102 mL) at room temperature under argon. After stirring …
Number of citations: 4 www.sciencedirect.com
G Raju, J Capo, BR Lichtenstein, JF Cerda, RL Koder - Tetrahedron letters, 2012 - Elsevier
… 5-Iodo-2-methylaniline 1 is quantitatively protected with tert-butyldicarbonate 2 and then condensed with p-anisidine 3 using copper iodide, 2,2′-bipyridine and three equivalents of …
Number of citations: 6 www.sciencedirect.com
S Terentjeva, D Muceniece, V Lūsis - researchgate.net
Protein kinases have important regulatory roles in a vast array of biological processes. Kinases are turned on or off by binding of activator or inhibitor proteins, or small molecules, or by …
Number of citations: 0 www.researchgate.net
JA Ragan, TW Makowski, MJ Castaldi, PD Hill - Synthesis, 1998 - thieme-connect.com
Converting iodoanilines to the corresponding 2, 5-dimethylpyrroles was found to facilitate CuCl-mediated methoxide substitution. Examples with ortho-, meta-, or para-relationships …
Number of citations: 20 www.thieme-connect.com
D Muceniece, O Kodolins, V Lusis - Chemistry of Heterocyclic Compounds, 2014 - Springer
… HCl (9.5 ml, 0.11 mol), ammonium thiocyanate (8.36 g, 0.11 mol), and NaHSO 3 (0.47 g, 4.50 mmol) were added to a suspension of 5-iodo-2-methylaniline (23.30 g, 0.10 mol) in H 2 O (…
Number of citations: 5 link.springer.com
S Terentjeva, D Muceniece… - Journal of Chemical …, 2015 - journals.sagepub.com
6-Perfluoroalkyl pyrimidine derivatives of well known tyrosine kinase inhibitor imatinib have been synthesised from 1-(pyridin-3-yl)-3-per fluoroalkylbutane-1,3-diones by condensation …
Number of citations: 3 journals.sagepub.com
S Sergeyev, M Schär, P Seiler… - … A European Journal, 2005 - Wiley Online Library
… We also applied the optimized protocol to prepare the previously unknown diiodide (±)-7 from 5-iodo-2-methylaniline (6). In agreement with previous literature accounts, an additional …

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